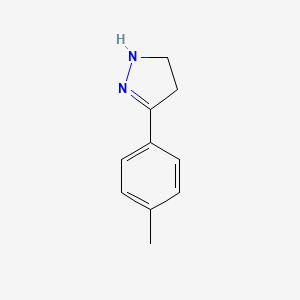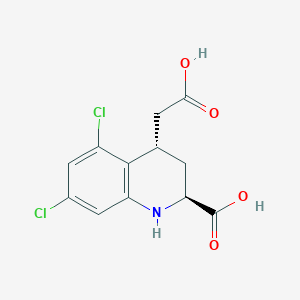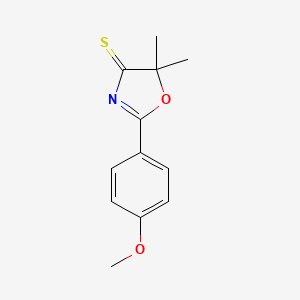
4(5H)-Oxazolethione, 2-(4-methoxyphenyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione is a heterocyclic compound that features an oxazole ring substituted with a 4-methoxyphenyl group and two methyl groups at the 5-position, along with a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-methoxyphenylacetone. This intermediate is then reacted with thiourea under acidic conditions to yield the desired oxazole-thione compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxazole ring can be reduced to form a corresponding dihydro derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the oxazole ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-5,5-dimethyloxazole: Lacks the thione group, resulting in different chemical reactivity and biological activity.
2-(4-methoxyphenyl)-5-methyloxazole-4(5H)-thione: Has only one methyl group at the 5-position, which may affect its steric properties and reactivity.
2-(4-methoxyphenyl)-5,5-dimethylthiazole-4(5H)-thione: Contains a thiazole ring instead of an oxazole ring, leading to different electronic and steric effects.
Uniqueness
2-(4-methoxyphenyl)-5,5-dimethyloxazole-4(5H)-thione is unique due to the presence of both the oxazole ring and the thione group, which confer distinct chemical and biological properties.
Properties
CAS No. |
306955-38-4 |
|---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,5-dimethyl-1,3-oxazole-4-thione |
InChI |
InChI=1S/C12H13NO2S/c1-12(2)11(16)13-10(15-12)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
GMNZJRCSCPMLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)N=C(O1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
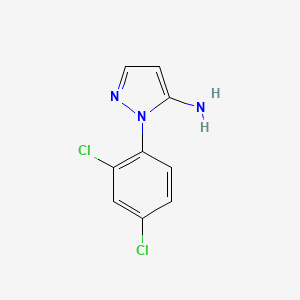

![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
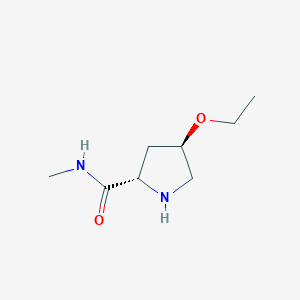
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)
![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)


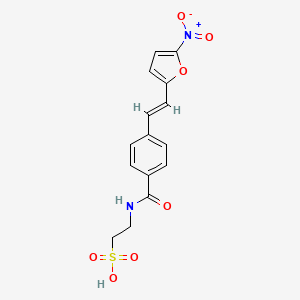
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
